molecular formula C27H35N9O5S2 B1514877 硝基普罗地那非 CAS No. 1266755-08-1

硝基普罗地那非

货号 B1514877
CAS 编号: 1266755-08-1
分子量: 629.8 g/mol
InChI 键: DTAKXJYYAUWRND-CALCHBBNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nitrosoprodenafil is a synthetic designer drug found in “herbal” aphrodisiac products . It is a novel nitrosated analogue of sildenafil (Viagra) . It has an innovative structure which acts as a prodrug, breaking down in the body to release both the PDE5 inhibitor aildenafil as well as free nitric oxide, which have powerfully synergistic effects .


Synthesis Analysis

The structure of Nitrosoprodenafil was initially suggested by Venhuis et al. but was later contested by Demizu et al. who suggested the structure was an azathioprine/aildenafil hybrid . This newly suggested structure was dubbed ‘mutaprodenafil’ because of the structural similarity with the mutagenic azathioprine . The final confirmation of the azathioprine/aildenafil hybrid was provided by Sakamoto et al. who prepared crystals for X-ray analysis .


Molecular Structure Analysis

The molecular formula of Nitrosoprodenafil is C28H38N8O5S2 . The structure of Nitrosoprodenafil is complex, with multiple functional groups and rings. It includes a pyrazolo[4,3-d]pyrimidin-7-yl group, a dimethylpiperazine-1-sulfonyl group, and a nitroso-1,3-thiazol-5-amine group .


Chemical Reactions Analysis

Nitrosoprodenafil acts as a prodrug, breaking down in the body to release both the PDE5 inhibitor aildenafil and free nitric oxide . This dual mechanism of action has never been exploited by conventional pharmaceutical companies because of the risks involved .

科学研究应用

1. 结构分析和鉴定

Nitrosoprodenafil,先前在膳食补充剂中被确认为一种亚硝基衍生物,已经成为结构分析的研究对象,使用了各种技术,如核磁共振、质谱和X射线晶体学。像Martino等人(2017年)的研究重新审视了其结构,证明它实际上是一种硝基硫代咪唑-甲硫西地那非混合物,也被称为硝基普罗地那非或硝基普罗甲硫西地那非。这项研究为化合物的化学性质及其在各个领域,包括制药领域中的潜在应用提供了关键见解(Martino等人,2017年)

2. 光热系统和药物传递

研究光热系统,可以通过光等外部刺激激活,已经纳入了类似于nitrosoprodenafil的化合物。例如,Fong等人(2016年)的研究探讨了使用光响应性混合金纳米棒-液晶基质进行受控药物传递。这些基质在近红外光的激活下发生相变,实现了受控的药物释放。这项技术可以调整以纳入类似于nitrosoprodenafil的化合物,用于靶向药物传递(Fong et al., 2016)

3. 电化学分析

化合物的电化学行为,包括nitrosoprodenafil及其衍生物,是一个重要的研究领域。像Ferreira等人(2005年)进行的研究专注于开发微电极,用于实时电化学测量相关化合物。这项研究对于理解nitrosoprodenafil与生物系统的相互作用及其潜在的治疗应用至关重要(Ferreira et al., 2005)

4. 催化和环境应用

研究类似于nitrosoprodenafil结构的化合物的催化性质和环境应用已经被探讨。例如,Liu等人(2016年)关于介孔NiO/NiFe2O4纳米棒作为氧发生催化剂的研究突显了使用类似于nitrosoprodenafil的化合物在催化和环境保护方面的潜力,比如用于能源应用的水分解(Liu et al., 2016)

安全和危害

Nitrosoprodenafil has severe risks of toxicity . Combining PDE5 inhibitors with nitric oxide releasers like amyl nitrite is contraindicated as it can cause a precipitous drop in blood pressure that can potentially result in death . Nitrosamines are also generally avoided in drug development as they can often be hepatotoxic and carcinogenic .

未来方向

The dual mechanism of action of Nitrosoprodenafil has never been exploited by conventional pharmaceutical companies because of the risks involved . While the combined mechanisms of action are likely to be effective, the severe risks of toxicity present significant challenges for future development .

属性

IUPAC Name

N-[2-[5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidin-7-yl]oxy-1,3-thiazol-5-yl]-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N9O5S2/c1-7-9-20-23-24(35(6)32-20)26(41-27-28-13-22(42-27)34(5)33-37)31-25(30-23)19-12-18(10-11-21(19)40-8-2)43(38,39)36-14-16(3)29-17(4)15-36/h10-13,16-17,29H,7-9,14-15H2,1-6H3/t16-,17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAKXJYYAUWRND-CALCHBBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)N5CC(NC(C5)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)N5C[C@H](N[C@H](C5)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N9O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029943
Record name Nitrosoprodenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrosoprodenafil

CAS RN

1266755-08-1
Record name Nitrosoprodenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266755081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosoprodenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROSOPRODENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8TO9P16G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrosoprodenafil
Reactant of Route 2
Reactant of Route 2
Nitrosoprodenafil
Reactant of Route 3
Nitrosoprodenafil
Reactant of Route 4
Reactant of Route 4
Nitrosoprodenafil
Reactant of Route 5
Nitrosoprodenafil
Reactant of Route 6
Reactant of Route 6
Nitrosoprodenafil

Citations

For This Compound
14
Citations
R Martino, C Menendez, S Balayssac… - … of Pharmaceutical and …, 2017 - Elsevier
… In contrast, the determination of the nitrosoprodenafil … the PDE-5i analogue identified as nitrosoprodenafil, the PDE-5i … capsule of the adulterant nitrosoprodenafil compared to 103 mg in …
Number of citations: 10 www.sciencedirect.com
N Schramek, U Wollein, W Eisenreich - Journal of pharmaceutical and …, 2014 - Elsevier
… They were named as isonitrosoprodenafil, dithiodesethylcarbodenafil, and norcarbodenafil to show the structural relationship to the known analogues nitrosoprodenafil, …
Number of citations: 39 www.sciencedirect.com
CL Kee, X Ge, V Gilard, M Malet-Martino… - Journal of Pharmaceutical …, 2018 - Elsevier
… ** Given that the X group of nitrosoprodenafil is in fact that of mutaprodenafil, it is very likely … In 2012, Venhuis et al. reported nitrosoprodenafil as a nitrosated prodrug of methisosildenafil …
Number of citations: 75 www.sciencedirect.com
AD Hudwekar, GL Reddy, PK Verma, S Gupta… - …, 2017 - Wiley Online Library
… Pyrazolopyrimidinones are very important structural motifs in various biologically relevant molecules1 including marketed drugs such as PDE5 inhibitors (sildenafil, nitrosoprodenafil …
M Sakamoto, J Suzuki, Y Saito, S Shimizu… - … of Pharmaceutical and …, 2018 - Elsevier
Two analogs of sildenafil (compounds 1 and 2) were detected in three powder products acquired from online drug markets during an LC–UV–MS analysis of psychotropic drugs. Their …
Number of citations: 12 www.sciencedirect.com
S Balayssac, S Danoun, V Gilard, R Martino… - … of Pharmaceutical and …, 2023 - Elsevier
Ten POWER dietary supplements, chronologically called tabs, pills then caps, and advertised as 100% natural aphrodisiacs, were analyzed by 1 H NMR from 2007 to 2022. They were …
Number of citations: 2 www.sciencedirect.com
H Chen, Y Zhang, Y Hua, Y Tian, H Wang… - Food Additives & …, 2021 - Taylor & Francis
Phosphodiesterase type 5 (PDE-5) inhibitors are commonly used to treat erectile dysfunction. There is a problem with synthesis and illegal use of a wide range of analogues of the …
Number of citations: 2 www.tandfonline.com
A Avasthi, S Sarkar, S Grover - … in Psychiatry in India: Clinical, Research …, 2015 - Springer
This chapter takes an overview of the various aspects of marital and psychosexual disorders, especially with reference to the Indian scenario. Sexual dysfunction is seen in about one-…
Number of citations: 3 link.springer.com
CG Awuchi, MP Aja, NB Mitaki, S Morya… - Journal of …, 2023 - hindawi.com
Across communities worldwide, various new psychoactive substances (NPSs) continue to emerge, which worsens the challenges to global mental health, drug rules, and public health …
Number of citations: 3 www.hindawi.com
N Schramek, U Wollein - … Analysis of Some Foods and Drugs, 2018 - books.google.com
The use of dietary supplements is widespread. Concurrent adulteration of such products with undeclared pharmaceuticals has been reported quite often, especially for ‘the big three’, …
Number of citations: 0 books.google.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。